Pentyl (2Z,4E)-2,4-decadienoate
CAS No.: 97259-86-4
Cat. No.: VC16973967
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97259-86-4 |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | pentyl (2Z,4E)-deca-2,4-dienoate |
| Standard InChI | InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h9-11,13H,3-8,12,14H2,1-2H3/b10-9+,13-11- |
| Standard InChI Key | PUBVIIJIBSEFGQ-LTCRFSFDSA-N |
| Isomeric SMILES | CCCCC/C=C/C=C\C(=O)OCCCCC |
| Canonical SMILES | CCCCCC=CC=CC(=O)OCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Pentyl (2Z,4E)-2,4-decadienoate (C₁₅H₂₄O₂) features a decadienoate backbone with a pentyl ester group at the carboxyl terminus. The (2Z,4E) configuration denotes a cis arrangement at the C2–C3 double bond and a trans arrangement at the C4–C5 double bond. This geometry influences the compound’s stereoelectronic properties, including its reactivity in cycloaddition reactions and interactions with biological receptors .
Table 1: Comparative Physical Properties of Pentyl (2Z,4E)-2,4-Decadienoate and Ethyl (2E,4Z)-2,4-Decadienoate
The elongated pentyl chain increases hydrophobicity compared to the ethyl analogue, as evidenced by the higher LogP value. This property may enhance its persistence in lipid-rich environments or alter its volatility profile in fragrance applications .
Synthesis and Stereochemical Control
Base-Catalyzed Elimination Reactions
The synthesis of conjugated diene esters often exploits elimination reactions from precursor aldehydes or acetals. A patented method for producing 2,4-dienal acetals (US10138179B2) involves treating 2-enal acetals with a leaving group at position C5 with a base, inducing E2 elimination to form the conjugated diene system . For pentyl (2Z,4E)-2,4-decadienoate, this approach could involve:
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Precursor Preparation: A 2-enal acetal with a pentyl ester group and a leaving group (e.g., methoxy, acyloxy) at C5.
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Elimination Reaction: Using a strong base (e.g., potassium tert-butoxide) to abstract a β-hydrogen, yielding the 2,4-dienal acetal.
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Deprotection: Acidic hydrolysis of the acetal to regenerate the aldehyde, followed by esterification with pentanol.
The stereochemical outcome depends on the geometry of the starting material and reaction conditions. For example, (2E)-2-enal acetals predominantly yield (2E,4E)-dienals, while (2Z) isomers favor (2Z,4E) products .
Enzymatic Esterification
Lipase-mediated transesterification, as demonstrated for ethyl (E,Z)-2,4-decadienoate synthesis, offers a stereoselective route to pentyl analogues . Candida antarctica lipase B (CAL-B) catalyzes the exchange of ethyl groups for pentyl chains in (2E,4Z)-2,4-decadienoate esters under mild conditions, preserving the double-bond geometry.
Applications in Flavor and Fragrance Chemistry
Table 2: Hypothetical Flavor Profile of Pentyl (2Z,4E)-2,4-Decadienoate
| Attribute | Description | Likely Intensity (1–10) |
|---|---|---|
| Fruity | Pear, apple, tropical | 8 |
| Green | Fresh, unripe fruit | 6 |
| Sweetness | Sugary, ripe fruit | 7 |
| Juiciness | Watery, succulent | 5 |
Biological Activity and Ecological Roles
Insect Behavior Modulation
Ethyl (2E,4Z)-2,4-decadienoate acts as a kairomone, attracting codling moths (Cydia pomonella) to host plants like apples and pears . Pentyl analogues may exhibit similar bioactivity due to shared structural motifs:
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Electrophilic Double Bonds: The α,β-unsaturated system interacts with moth olfactory receptors.
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Alkyl Chain Flexibility: The pentyl group may optimize hydrophobic interactions with receptor pockets.
Field trials with pear ester demonstrated significant attraction of both male and female moths, suggesting potential for pentyl derivatives in integrated pest management .
Stability and Degradation Pathways
Thermal Degradation
Under elevated temperatures, pentyl (2Z,4E)-2,4-decadienoate may undergo retro-Diels-Alder reactions or isomerization to (2E,4E) forms. Kinetic studies on ethyl analogues show half-lives >100 hours at 25°C but rapid degradation above 100°C .
Oxidative Stability
The conjugated diene system is susceptible to autoxidation, forming hydroperoxides. Antioxidants like BHT (0.01–0.1%) are recommended for long-term storage .
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